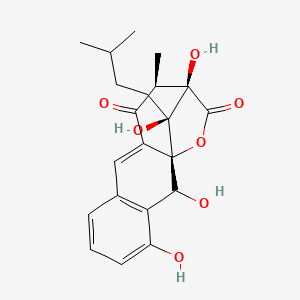
Rishirilide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rishirilide A is a natural product found in Streptomyces rishiriensis with data available.
Applications De Recherche Scientifique
Biological Activities
Rishirilide A exhibits several significant biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity : this compound has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) are reported as 1.56 µg/mL for S. aureus and 3.125 µg/mL for B. subtilis, indicating strong antibacterial properties .
- Anticancer Potential : In vitro studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines, including PC3 (prostate cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values are 15.67 μM, 24.7 μM, and 10.4 μM respectively .
- Enzyme Inhibition : this compound acts as an inhibitor of α2-macroglobulin and glutathione S-transferase, which are involved in processes related to thrombosis and cancer resistance to chemotherapy . This inhibition suggests a potential role in the prevention of thrombosis and enhancement of chemotherapy efficacy.
Biosynthesis
The biosynthetic pathway of this compound is characterized by a type II polyketide synthase (PKS) system. Key genes involved in its biosynthesis have been identified:
- Gene Clusters : The rishirilide biosynthetic gene cluster includes several open reading frames (ORFs) responsible for the synthesis and modification of the polyketide backbone. This cluster has been successfully cloned into surrogate hosts like Streptomyces albus, leading to the production of this compound in significant quantities .
- Protein Interactions : Recent studies have highlighted the role of specific proteins, such as phosphopantetheinyl transferases (PPTases), which are crucial for activating acyl carrier proteins (ACPs) involved in the biosynthesis of Rishirilide derivatives .
Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antibiotic Development : The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. This compound's potent activity against pathogenic bacteria positions it as a promising candidate for antibiotic development .
- Cancer Treatment : Its ability to inhibit cancer cell proliferation suggests potential applications in cancer therapy, particularly in combination with existing chemotherapeutic agents to enhance efficacy and reduce resistance .
- Thrombosis Prevention : As an inhibitor of α2-macroglobulin, this compound may play a role in preventing thrombotic events, making it relevant in cardiovascular medicine .
Case Studies and Research Findings
Several studies have documented the bioactivity and therapeutic potential of this compound:
Propriétés
Numéro CAS |
93361-65-0 |
|---|---|
Formule moléculaire |
C21H24O7 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
(1S,12S,13R,16S)-2,4,13,16-tetrahydroxy-12-methyl-16-(3-methylbutyl)-15-oxatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6,9-tetraene-11,14-dione |
InChI |
InChI=1S/C21H24O7/c1-10(2)7-8-19(26)20(27)11(3)16(23)13-9-12-5-4-6-14(22)15(12)17(24)21(13,19)28-18(20)25/h4-6,9-11,17,22,24,26-27H,7-8H2,1-3H3/t11-,17?,19+,20+,21+/m1/s1 |
Clé InChI |
YKZYUGMAWQCYJT-VRLCIXGHSA-N |
SMILES |
CC1C(=O)C2=CC3=C(C(C24C(C1(C(=O)O4)O)(CCC(C)C)O)O)C(=CC=C3)O |
SMILES isomérique |
C[C@@H]1C(=O)C2=CC3=C(C([C@]24[C@@]([C@]1(C(=O)O4)O)(CCC(C)C)O)O)C(=CC=C3)O |
SMILES canonique |
CC1C(=O)C2=CC3=C(C(C24C(C1(C(=O)O4)O)(CCC(C)C)O)O)C(=CC=C3)O |
Synonymes |
rishirilide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















